molecular formula C15H14N2O B11870363 6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde

6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde

Cat. No.: B11870363
M. Wt: 238.28 g/mol
InChI Key: LKOGUEURGIJHIE-UHFFFAOYSA-N
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Description

6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde is a chemical compound that features a quinoline ring fused with a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde typically involves the reaction of 3,4-dihydroquinoline with nicotinaldehyde under specific conditions. One common method includes:

    Starting Materials: 3,4-dihydroquinoline and nicotinaldehyde.

    Reaction Conditions: The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to facilitate the formation of the desired product.

    Purification: The product is usually purified using column chromatography or recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors may also be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinic acid.

    Reduction: 6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dihydroisoquinolin-1(2H)-yl)nicotinaldehyde: Similar structure but with an isoquinoline ring.

    6-(3,4-Dihydroquinolin-1(2H)-yl)benzaldehyde: Similar structure but with a benzaldehyde moiety instead of nicotinaldehyde.

    6-(3,4-Dihydroquinolin-1(2H)-yl)pyridine: Similar structure but with a pyridine ring instead of nicotinaldehyde.

Uniqueness

6-(3,4-Dihydroquinolin-1(2H)-yl)nicotinaldehyde is unique due to its combination of a quinoline ring with a nicotinaldehyde moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

6-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C15H14N2O/c18-11-12-7-8-15(16-10-12)17-9-3-5-13-4-1-2-6-14(13)17/h1-2,4,6-8,10-11H,3,5,9H2

InChI Key

LKOGUEURGIJHIE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)C=O

Origin of Product

United States

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